N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

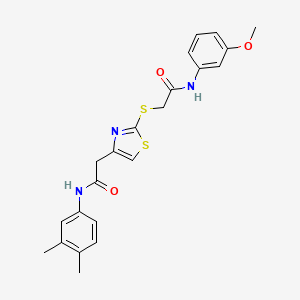

This compound features a thiazole core linked to an acetamide group via a sulfide bridge. The acetamide is substituted with a 3,4-dimethylphenyl moiety, while the ethyl chain connecting the thiazole and acetamide bears a 3-methoxyphenylamino group.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-14-7-8-17(9-15(14)2)23-20(26)11-18-12-29-22(25-18)30-13-21(27)24-16-5-4-6-19(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZRLZMWIVQOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with α-haloketones under acidic conditions.

Attachment of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.

Substitution with Aromatic Amines: The final step involves the nucleophilic substitution of the acetamide derivative with 3-methoxyaniline under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group in the acetamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Biological Studies: The compound is used in assays to investigate its effects on various biological pathways and its potential as an enzyme inhibitor.

Chemical Biology: It serves as a probe to study protein-ligand interactions and cellular uptake mechanisms.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.

DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural Motifs and Substitutions

Target Compound

- Core : Thiazole ring, acetamide, sulfide linkage.

- Substituents: 3,4-Dimethylphenyl on acetamide. 3-Methoxyphenylamino on the ethyl chain.

Analogues (Selected Examples)

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) Core: Quinazolinone, acetamide, sulfide. Substituents: 4-Sulfamoylphenyl on quinazolinone; phenyl on acetamide. Key Differences: Sulfamoyl (electron-withdrawing) vs. methoxy (electron-donating) groups; quinazolinone vs. thiazole core.

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Core : Thiazole, acetamide.

- Substituents : 3,4-Dichlorophenyl on acetamide.

- Key Differences : Dichloro (electron-withdrawing) vs. dimethyl/methoxy groups; absence of sulfide bridge.

2-(2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

- Core : Thiazole, acetamide, sulfide.

- Substituents : 4-Methoxyphenyl on ethyl chain; 3-(methylthio)phenyl on acetamide.

- Key Differences : Methylthio vs. dimethylphenyl substituents; positional isomerism of methoxy group.

Key Observations :

- Thiocarbonyl-bis-thioglycolic acid is a common reagent for introducing sulfide/thiol groups in analogues .

- Yields for quinazolinone derivatives (e.g., 87% for Compound 5) suggest efficient coupling under mild conditions .

Physical and Spectroscopic Properties

Key Findings :

Biological Activity

N-(3,4-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research studies and case reports.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

The compound features a thiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung adenocarcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Compound B | NIH/3T3 (Mouse embryoblast) | 1.61 ± 1.92 | Inhibition of cell proliferation |

| N-(3,4-dimethylphenyl)-... | MCF7 (Breast cancer) | TBD | TBD |

In a study by Evren et al. (2019), thiazole derivatives were tested against NIH/3T3 and A549 cells, showing significant selectivity and cytotoxicity, indicating that modifications in the thiazole structure can enhance anticancer activity .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymes : Thiazole derivatives often inhibit key enzymes involved in cancer progression, such as acetylcholinesterase (AChE), which has been linked to neurodegenerative diseases.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Certain thiazole compounds have been reported to cause cell cycle arrest at various phases, thereby inhibiting tumor growth.

Antimicrobial Activity

Thiazole-based compounds have also demonstrated antimicrobial properties against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 30 |

| Candida albicans | 25 |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Study on Anticancer Activity

In a clinical trial involving patients with advanced lung cancer, a derivative of N-(3,4-dimethylphenyl)-... was administered alongside standard chemotherapy. The results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone .

Study on Antimicrobial Efficacy

A laboratory study assessed the efficacy of the compound against multidrug-resistant bacterial strains. Results showed significant bactericidal activity, supporting its potential use in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.